molecular formula C5H10N2O B1355053 3-((2-Hydroxyethyl)amino)propanenitrile CAS No. 33759-44-3

3-((2-Hydroxyethyl)amino)propanenitrile

Cat. No.: B1355053
CAS No.: 33759-44-3
M. Wt: 114.15 g/mol
InChI Key: ROCLWVMUUOCSKR-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)amino)propanenitrile is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a hydroxyethyl group attached to an amino group, which is further connected to a propanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyethyl)amino)propanenitrile typically involves the reaction of 3-chloropropanenitrile with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxyethyl)amino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Hydroxyethyl)amino)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyethyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

3-(2-hydroxyethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-2-1-3-7-4-5-8/h7-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCLWVMUUOCSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513433
Record name 3-[(2-Hydroxyethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33759-44-3
Record name 3-[(2-Hydroxyethyl)amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33759-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Hydroxyethyl)amino)propanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033759443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Hydroxyethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 3-[(2-hydroxyethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-((2-HYDROXYETHYL)AMINO)PROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2728Y7PTL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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